5-(4-Hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can be synthesized via a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one in the presence of a suitable catalyst. [] While specific reaction conditions and yields for this particular derivative were not explicitly described in the provided literature, similar 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were synthesized under microwave irradiation. []
The molecular structure of 5-(4-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is characterized by a central thiazole ring substituted at the 2-position by a 4-methylpiperazinyl group and at the 5-position by a 4-hydroxybenzylidene group. [] Detailed structural information, such as bond lengths, bond angles, and torsional angles, would require further computational analysis or experimental determination, such as X-ray crystallography.
While 5-(4-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one was identified as a potential dual allosteric inhibitor targeting both reverse transcriptase-associated polymerase and RNase H functions in HIV-1, [] specific details regarding its mechanism of action require further investigation.
The primary application of 5-(4-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one identified in the provided literature is as a potential inhibitor of the enzyme DYRK1A. [] DYRK1A is a protein kinase involved in various cellular processes, and its dysregulation has been implicated in neurological disorders and cancer. [] Compound 5-(4-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-1,3-thiazol-4(5H)-one demonstrated nanomolar potency against DYRK1A, suggesting its potential for further development as a therapeutic agent. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8